molecular formula C15H14N2O5 B8792013 N-(3,5-dimethoxyphenyl)-4-nitrobenzamide CAS No. 152586-91-9

N-(3,5-dimethoxyphenyl)-4-nitrobenzamide

Cat. No.: B8792013
CAS No.: 152586-91-9
M. Wt: 302.28 g/mol
InChI Key: NFTSDOZGZXXXGN-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C15H14N2O5 and its molecular weight is 302.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

152586-91-9

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-nitrobenzamide

InChI

InChI=1S/C15H14N2O5/c1-21-13-7-11(8-14(9-13)22-2)16-15(18)10-3-5-12(6-4-10)17(19)20/h3-9H,1-2H3,(H,16,18)

InChI Key

NFTSDOZGZXXXGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3,5-dimethoxybenzenamine (16c, 4g, 26.1 mmol) in pyridine as solvent and base to this 4-nitrobenzoyl chloride (17, 5.3 g, 28.7 mmol) is added slowly and reflux for 2h, after completion of the reaction, reaction mixture is poured in water, filter and washed with dil HCl and dried to afford compound N-(3,5-dimethoxyphenyl)-4-nitrobenzamide (18c). To a stirred solution of amide (18c, 5g, 16.5 mmol) taken in toluene add lawessons reagent (4.6 g, 11.5 mmol) and refluxed at 110° C. for 7h. After completion of the reaction toluene is evaporated under vacuum and water is added and extracted into chloroform and finally purified by column chromatography to afford pure compound N-(3,5-dimethoxyphenyl)-4-nitrobenzothioamide (19c). Treating the thioamide product (19c, 3g, 9.4 mmol) with potassium ferricyanide (4 eq) in aqueous sodium hydroxide (8 eq) solution at 90° C. for 2h cyclization takes place to obtain the 5,7-dimethoxy-2-(4-nitrophenyl)benzo[d]thiazole (20c) solid is precipitated from the reaction mixture filtered and washed with water and dried to afforded product 20c. Reduction of the nitro compound (20c, 500 mg, 1.5 mmol) is proceeded with SnCl2.2H2O in ethanol and reflux at 80° C. for 2h, after completion of reaction ethanol is evaporated under vacuum and to this saturated sodium bicarbonate solution is added to quench the excess stannous chloride and filtered in celite bed and purified in silica column (60-120) to afforded pure compound (21c). The compound 4-(5,7-dimethoxybenzo[d]thiazol-2-yl)benzenamine (21c, 200 mg, 0.698 mmol) on reaction with 3,4,5-trimethoxybenzaldehyde (22f, 137 mg, 1 eq) in ethanol using catalytic amount of acetic acid and refluxed for 2h after completion reaction mixture is cooled to 0° C. solid is precipitated from the reaction mixture it is filtered and washed with ethanol to gave the enamine product and immediately proceeded for the next reaction by using (p-tolylsulfonyl) methyl isocyanide (tosmic) (1.5 eq), and potassium carbonate (2 eq) as base, in 10 mL of methanol and 5 mL of DME was heated under reflux for 12 h after completion of reaction as monitored by TLC. It was cooled to room temperature (27° C.); the solution was concentrated in vacuo and partitioned between EtOAc and water. The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue was purified by flash chromatography on silica gel eluting with EtOAc and Hexane to gave compound 6f as a yellow solid (53%).
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